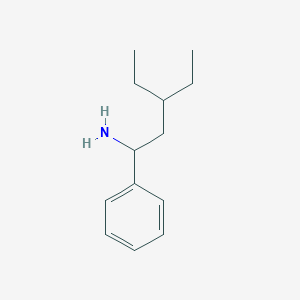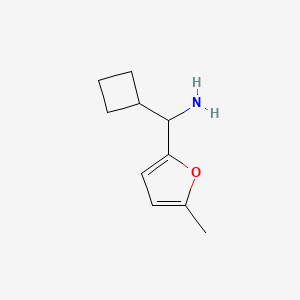![molecular formula C9H16N2O2 B13082083 2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13082083.png)
2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one: is a heterocyclic compound with the following chemical structure:
Structure: C9H16N2O2Br
This compound belongs to the spirocyclic family and contains a spiro nitrogen atom. The “2-ethyl” group indicates an ethyl substituent attached to the nitrogen atom. .
Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for this compound involve cyclization reactions. One common method is the reaction between an appropriate amine and a carbonyl compound, followed by cyclization. Specific conditions and reagents may vary, but the overall process aims to form the spirocyclic ring.
Industrial Production: While detailed industrial production methods are not widely available, research laboratories often synthesize this compound for scientific investigations.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various functional groups.
Reduction: Can be reduced to form the corresponding amine.
Substitution: Reacts with nucleophiles or electrophiles to form substituted derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) or electrophiles (e.g., alkyl halides).
Major Products: The major products depend on the specific reaction conditions and substituents present. For example, reduction may yield the corresponding amine, while oxidation could lead to an oxo-functionalized derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used in organic synthesis to create more complex molecules.
Spirocyclic Chemistry: Studied for its unique spirocyclic structure and reactivity.
Pharmacology: Investigated for potential pharmaceutical applications due to its spirocyclic scaffold.
Biological Activity: Research on its effects on biological targets (e.g., receptors, enzymes).
Fine Chemicals: Used as a precursor in the synthesis of other compounds.
Materials Science: Explored for its properties in materials applications.
Wirkmechanismus
The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs with the same spirocyclic structure, related compounds with similar heterocyclic scaffolds include:
- Spirooxindoles
- Spiropiperidines
These compounds share some features but differ in substituents and functional groups.
Eigenschaften
Molekularformel |
C9H16N2O2 |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
2-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C9H16N2O2/c1-2-7-8(12)11-9(13-7)3-5-10-6-4-9/h7,10H,2-6H2,1H3,(H,11,12) |
InChI-Schlüssel |
GJBNZVUQEZBTLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)NC2(O1)CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


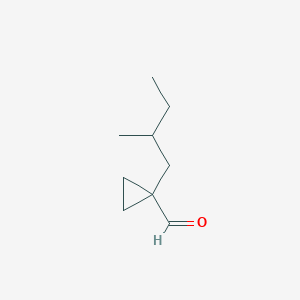
![Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B13082011.png)
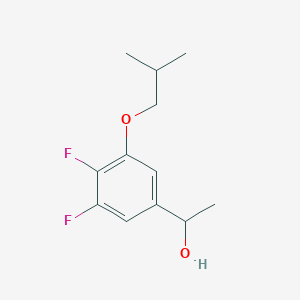
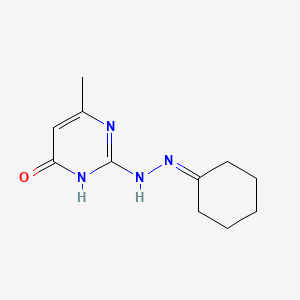
![2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide](/img/structure/B13082023.png)
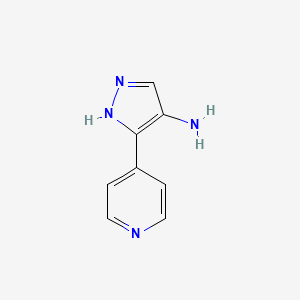
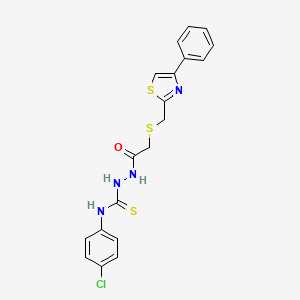
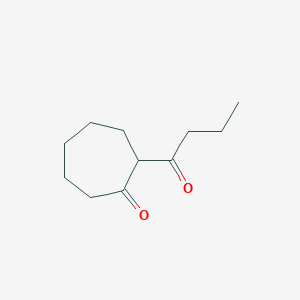
![(4Z)-4-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,5-dione](/img/structure/B13082039.png)


